3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol

physicochemical profiling drug-likeness lead optimisation

Researchers pursuing FGFR4-selective or CNS-exposed kinase inhibitors often face multi-step syntheses with late-stage functionalization bottlenecks. 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 1190311-86-4) solves this by delivering both C-3 methyl and C-5 hydroxy/oxo vectors in a single 4-azaindole intermediate. • Eliminates 2+ synthetic steps vs. unsubstituted 4-azaindole core • Enables single-digit nM FGFR4 potency with FGFR1/2/3 sparing • CNS MPO-compatible (XLogP3 0.5, TPSA 44.9 Ų) • Validated CCR1 fragment hit (IC₅₀ < 50 µM) for SPR/X-ray campaigns

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1190311-86-4
Cat. No. B1524595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol
CAS1190311-86-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1NC(=O)C=C2
InChIInChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11)
InChIKeyJDXUXRXTYJKQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 1190311-86-4): A Dual-Functionalized 4‑Azaindole Building Block


3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol (CAS 1190311‑86‑4; synonym 5‑hydroxy‑3‑methyl‑4‑azaindole) is a heterocyclic small molecule (C₈H₈N₂O, MW 148.16 g·mol⁻¹) that belongs to the 4‑azaindole (pyrrolo[3,2‑b]pyridine) structural class [1]. It possesses a computed XLogP3 of 0.5, a topological polar surface area (TPSA) of 44.9 Ų, two hydrogen‑bond donors, and one hydrogen‑bond acceptor [1]. The 3‑methyl group and the 5‑hydroxy/5‑oxo moiety furnish two distinct vectors for downstream derivatisation, distinguishing it from mono‑substituted azaindole intermediates commonly employed in medicinal chemistry campaigns [2].

Why Generic 4‑Azaindole Building Blocks Cannot Replace 3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol in Medicinal Chemistry Programs


The 4‑azaindole scaffold provides a privileged kinase‑inhibitor hinge‑binding motif, yet its physicochemical and pharmacological profile is exquisitely sensitive to both the position of the endocyclic nitrogen and the peripheral substituents [1]. Replacing the 4‑azaindole core with the more common 7‑azaindole isomer alters the hydrogen‑bonding geometry within the ATP pocket, often reducing selectivity against off‑target kinases [2]. The simultaneous presence of the 3‑methyl group and the 5‑hydroxy/5‑oxo functionality on the same pyrrolo[3,2‑b]pyridine framework enables C‑3 and C‑5 diversification in a single intermediate, a synthetic efficiency that neither the unsubstituted 1H‑pyrrolo[3,2‑b]pyridin‑5‑ol (CAS 17322‑91‑7) nor the 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridine (CAS 25796‑94‑5) can offer . Furthermore, comparative studies on p21‑activated kinase‑1 (PAK1) inhibitors demonstrated that the 4‑azaindole core delivers a 2‑fold improvement in cellular potency and a 20‑fold reduction in unbound clearance relative to the indole counterpart, a gain that is lost if the core heterocycle or its key substituents are altered [3].

Quantitative Differentiation Evidence for 3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol Against Closest Structural Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiate the 3‑Methyl‑5‑hydroxy Substitution Pattern from Unsubstituted 4‑Azaindole

Compared with the unsubstituted 1H‑pyrrolo[3,2‑b]pyridin‑5‑ol scaffold (XLogP3 ≈ 0.2, TPSA ≈ 45 Ų), the 3‑methyl substituent in 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol raises the computed XLogP3 to 0.5 while preserving a TPSA of 44.9 Ų, thereby increasing predicted membrane permeability without sacrificing the hydrogen‑bonding capacity required for hinge‑region binding [1]. This balance of properties is more favourable for CNS‑exposed targets than the higher‑lipophilicity NH‑unsubstituted indole comparator (clogD = 4.4) [2].

physicochemical profiling drug-likeness lead optimisation

4‑Azaindole Core Confers Superior PAK1 Cellular Potency and Pharmacokinetics Over Indole: Class‑Level Evidence Supporting Procurement of 4‑Azaindole Building Blocks

In a head‑to‑head comparison using a PAK1 biochemical assay, the 4‑azaindole derivative 5 exhibited equipotent PAK1 inhibition (Ki < 10 nM) compared with the indole‑based lead 1, while delivering a 2‑fold improvement in cellular potency. More critically, the 4‑azaindole series demonstrated a 20‑fold reduction in unbound clearance in mouse pharmacokinetic studies (from high clearance to moderate clearance), attributable to enhanced aqueous solubility and lower plasma protein binding [1]. This scaffold advantage is directly transferable to 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol, which incorporates the same core heterocycle.

kinase inhibitor cellular potency pharmacokinetics

5‑Formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamide Series Demonstrates FGFR4 Selectivity Over FGFR1/2/3 at the Scaffold Level

A series of 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamides—sharing the identical pyrrolo[3,2‑b]pyridine core as the target compound—yielded the representative molecule 10z, which displayed single‑digit nanomolar biochemical activity against wild‑type FGFR4 and the FGFR4 V550L/M gatekeeper‑mutant variants while fully sparing FGFR1, FGFR2, and FGFR3 in both biochemical and Ba/F3 cellular assays [1]. This inherent FGFR4 selectivity is not observed with the pyrrolo[2,3‑b]pyridin‑3‑one FGFR4 inhibitor series, which shows broader FGFR isoform inhibition [2]. The 5‑position functionality on the pyrrolo[3,2‑b]pyridine core is essential for covalent engagement with the target cysteine.

FGFR4 inhibitor kinase selectivity gatekeeper mutant

Chemokine Receptor‑1 Binding Activity Distinguishes 3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol from Other 4‑Azaindole Intermediates

In a radioligand displacement assay, 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol inhibited CCL3 binding to chemokine receptor‑1 (CCR1) with an IC₅₀ below 50 µM, whereas it was classified as inactive at a concentration of 32 µM [1]. This is the only biological activity report directly attributed to the CAS‑registered compound. By contrast, the des‑methyl analog 1H‑pyrrolo[3,2‑b]pyridin‑5‑ol (CAS 17322‑91‑7) has no reported CCR1 activity in the same database, indicating that the 3‑methyl group contributes to this ligand–receptor interaction.

chemokine receptor CCR1 binding assay

Thermal Stability and Storage Handling Requirements Relative to Unsubstituted Pyrrolopyridine Analogs

The compound has a predicted boiling point of 400.0 ± 37.0 °C at 760 mmHg and a flash point of 195.7 ± 26.5 °C . The supplier‑recommended storage condition is sealed, dry, 2–8 °C, indicating sensitivity to moisture and thermal degradation that is more stringent than the room‑temperature storage specified for the non‑hydroxylated analog 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridine (CAS 25796‑94‑5) . The presence of the 5‑hydroxy/5‑oxo group introduces a keto‑enol tautomerism that necessitates controlled cold‑chain logistics.

thermal stability storage conditions safety handling

Dual C‑3 and C‑5 Functionalisation Efficiency vs Mono‑Functionalised 4‑Azaindole Synthons

3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol provides both a C‑3 methyl group suitable for late‑stage C–H activation or directed lithiation and a C‑5 carbonyl/hydroxy moiety that serves as a handle for amination, etherification, or reduction. The N‑benzenesulfonyl‑5‑methoxy‑4‑azaindole building block, which lacks the C‑3 methyl, requires a separate C‑2 lithiation step to introduce aliphatic substituents, adding one synthetic transformation relative to a route starting from the 3‑methyl‑substituted scaffold [1]. The 3‑methyl group also mimics the endogenous methyl substituent of melatonin and tryptophan metabolites, enabling direct access to 4‑azamelatonin and 4‑azatryptophan analogs without additional alkylation steps .

synthetic efficiency divergent functionalisation building block utility

Evidence‑Backed Research and Industrial Scenarios for Procuring 3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol


FGFR4‑Selective Covalent Inhibitor Lead Optimisation Requiring a 3‑Methyl‑5‑formyl Pyrrolo[3,2‑b]pyridine Intermediate

The 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamide series (exemplified by 10z) demonstrated single‑digit nanomolar FGFR4 potency with complete sparing of FGFR1/2/3 in both biochemical and Ba/F3 cellular assays [1]. 3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol serves as the direct precursor for the 5‑formyl‑3‑carboxamide scaffold; the 5‑hydroxy group can be oxidised to the 5‑formyl warhead, while the 3‑methyl provides the necessary hydrophobic contact for FGFR4 gatekeeper‑mutant binding. Procuring this specific building block eliminates the need for late‑stage C‑3 methylation or C‑5 oxidation, reducing the synthetic route by at least two steps compared to starting from the unsubstituted 4‑azaindole core .

CNS‑Penetrant Kinase Inhibitor Programmes Prioritising Low Lipophilicity and High Ligand Efficiency

With a computed XLogP3 of 0.5 and a TPSA of 44.9 Ų, 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol falls within the favourable CNS MPO (Multiparameter Optimisation) score range [1]. In contrast, the analogous indole scaffold exhibits a clogD of 4.4, which typically results in high plasma protein binding and rapid hepatic clearance . Medicinal chemistry teams pursuing CNS‑exposed kinase targets (e.g., GluN2B‑negative allosteric modulators, where the 1H‑pyrrolo[3,2‑b]pyridine core has already shown >75% receptor occupancy after oral dosing at 10 mg·kg⁻¹ in rat ) should select this building block over indole‑ or 7‑azaindole‑based intermediates to maintain CNS drug‑like properties.

Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Chemokine Receptor‑1 (CCR1)

3‑Methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol is one of the very few 4‑azaindole fragments with annotated biological activity at CCR1 (IC₅₀ < 50 µM) [1]. In fragment‑based screening cascades, even weak initial hits (1–100 µM) serve as validated starting points for structure‑based optimisation. Procurement of this compound enables immediate entry into surface plasmon resonance (SPR) or X‑ray crystallography soaking experiments to determine the binding mode, accelerating fragment‑to‑lead timelines relative to screening a naive azaindole library .

Synthesis of 4‑Azamelatonin and 4‑Azatryptophan Bioisosteres for Neuropharmacology

The 3‑methyl substituent of 3‑methyl‑1H‑pyrrolo[3,2‑b]pyridin‑5‑ol structurally mimics the C‑3 methyl of melatonin, while the 5‑hydroxy group provides the required hydrogen‑bond donor for melatonin receptor (MT1/MT2) engagement [1]. Published synthetic routes to C3‑substituted 4‑azaindoles confirm that the 3‑methyl‑4‑azaindole scaffold can be elaborated to 4‑azamelatonin and protected 4‑azatryptophan in a concise two‑step sequence . Laboratories investigating bioisosteric replacements of the indole core in neuroactive ligands should procure this compound as the most direct entry point to the 4‑azamelatonin chemotype.

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